Antimicrobial Activity at Elevated pH vs. Potassium Sorbate: Gram-Positive Pathogen Inhibition
In direct head-to-head broth dilution assays, a mixture of acetoxyhexenoic acids (approximately 56% 4-acetoxy-5-hexenoic acid and 44% 6-acetoxy-4-hexenoic acid, referred to as 'acetoxy acid' or 'AA') was compared with potassium sorbate against gram-positive bacteria across a pH gradient. At pH 8.0 and 30 °C, 0.2% acetoxy acid was almost completely inhibitory against Bacillus cereus, whereas potassium sorbate had no effect. At pH 7.0, 0.1% acetoxy acid was very inhibitory compared to only slight inhibition by 0.1% sorbate. At pH 6.0, both preservatives were strongly inhibitory . The authors concluded that acetoxyhexenoic acids possess antimicrobial activity against gram-positive bacteria that is 'generally greater than that of sorbic acid' and that 'the activity generally extends up to pH 7, and in some cases higher' .
| Evidence Dimension | Antimicrobial inhibition against Bacillus cereus (gram-positive) at elevated pH |
|---|---|
| Target Compound Data | 0.2% acetoxyhexenoic acid mixture: almost complete inhibition at pH 8.0, 30 °C; very inhibitory at pH 7.0 |
| Comparator Or Baseline | 0.2% potassium sorbate: no effect at pH 8.0; 0.1% potassium sorbate: only slightly inhibitory at pH 7.0 |
| Quantified Difference | Qualitative categorical difference: active vs. inactive at pH 8.0; substantially superior inhibition at pH 7.0 |
| Conditions | Broth dilution assay, 30 °C, pH range 5.0–8.0, Bacillus cereus |
Why This Matters
For food matrices with pH 5.5–6.5 (dairy, meat, some baked goods), sorbic acid's efficacy drops sharply near its pKa (4.76), whereas the acetoxyhexenoic acids retain meaningful activity, making the target compound the rational choice for higher-pH preservation applications.
- [1] Monsanto Company. Preservation with acyloxy-5-hexenoic and acyloxy-4-hexenoic acids. US Patent 4400403, columns describing Bacillus cereus experiments: 'At 30° C., 0.2% acetoxy acid was almost completely inhibitory at pH 8.0 and pH 7.0, being much better than sorbate which was only slightly inhibitory…' See also general conclusions on gram-positive activity vs. sorbic acid. View Source
